Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydrooxeto[2,3-a]pyrrolizine

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure 2,3-Dihydrooxeto[2,3-a]pyrrolizine (CAS 115187-04-7) for oxetane-specific medicinal chemistry. Unlike generic 2,3-dihydro-1H-pyrrolizine, this scaffold features a fused oxetane ring that reduces amine basicity by 2–3 log units and introduces conformational puckering (Fsp³=0.375). With TPSA=14.2 Ų, pKa=−1.52, and zero rotatable bonds, it is purpose-built for passive membrane permeability—ideal for CNS receptor targets. The oxetane oxygen acts as a hydrogen bond acceptor without metabolic liability, serving as a stable carbonyl bioisostere. Designed for fragment libraries, scaffold-hopping SAR campaigns, and constrained peptidomimetics. Substitution with non-oxetane pyrrolizines compromises pharmacological fidelity.

Molecular Formula C8H7NO
Molecular Weight 133.15
CAS No. 115187-04-7
Cat. No. B568245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrooxeto[2,3-a]pyrrolizine
CAS115187-04-7
Synonyms2H,3H-Oxeto[2,3-a]pyrrolizine(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15
Structural Identifiers
SMILESC1C2=C(C3=CC=CN31)OC2
InChIInChI=1S/C8H7NO/c1-2-7-8-6(5-10-8)4-9(7)3-1/h1-3H,4-5H2
InChIKeyFMZXIYVZPJARGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrooxeto[2,3-a]pyrrolizine (CAS 115187-04-7) – Procurement-Ready Heterocyclic Scaffold Overview


2,3-Dihydrooxeto[2,3-a]pyrrolizine (CAS 115187-04-7) is a tricyclic heterocycle (C₈H₇NO, MW 133.15 g/mol) containing an oxetane ring fused to a pyrrolizine core [1]. This compound belongs to the broader pyrrolizine family known for anti-inflammatory and anticancer activities, yet its defining feature is the strained four-membered oxetane motif, which imparts distinct physicochemical properties including low topological polar surface area (TPSA = 14.2 Ų) and a predicted pKa of −1.52 [1]. These features make it a scaffold of interest for medicinal chemistry programs seeking oxetane-containing building blocks with enhanced three-dimensionality and modulated basicity.

Why Generic Pyrrolizine Scaffolds Cannot Substitute 2,3-Dihydrooxeto[2,3-a]pyrrolizine in Oxetane-Dependent Research Programs


Generic pyrrolizine scaffolds such as 2,3-dihydro-1H-pyrrolizine (CAS 13618-87-6) lack the fused oxetane ring that fundamentally alters three key molecular properties: conformational constraint, polarity distribution, and amine basicity. While 2,3-dihydro-1H-pyrrolizine is relatively planar and possesses a basic tertiary amine, the oxetane-fused analogue introduces ring strain and electronegative oxygen in the γ-position, which is known in drug discovery to reduce adjacent amine pKa by up to 2–3 log units and increase aqueous solubility [1]. Consequently, in structure-activity relationship (SAR) campaigns where the oxetane serves as a carbonyl bioisostere or as a tool to lower LogD, substitution with non-oxetane pyrrolizines will produce divergent pharmacological and pharmacokinetic profiles [1]. This property divergence makes interchangeable procurement scientifically unsound for oxetane-specific medicinal chemistry programs.

2,3-Dihydrooxeto[2,3-a]pyrrolizine 115187-04-7 – Quantitative Differentiation Evidence Guide


Topological Polar Surface Area (TPSA) Reduction vs. 2,3-Dihydro-1H-pyrrolizine Confers Superior Permeability Potential

2,3-Dihydrooxeto[2,3-a]pyrrolizine exhibits a computed TPSA of 14.2 Ų, substantially lower than the TPSA of 16.1 Ų for the non-oxetane comparator 2,3-dihydro-1H-pyrrolizine (PubChem computed values) [1]. This TPSA reduction arises from the replacement of a C–H bond pair with an ether oxygen, which distributes polarity differently across the scaffold. In oxetane-containing drug discovery campaigns, TPSA reductions of 2–5 Ų have been correlated with improved passive membrane permeability and oral bioavailability [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Predicted pKa Modulation: Oxetane-Fused Pyrrolizine Exhibits Non-Basic Character vs. Parent Pyrrolizine

The predicted pKa of 2,3-dihydrooxeto[2,3-a]pyrrolizine is −1.52 ± 0.20, indicating a non-basic nitrogen atom . In contrast, the bridgehead nitrogen in 2,3-dihydro-1H-pyrrolizine is a tertiary amine with an estimated pKa of approximately 5.5–6.5 (based on structurally related pyrrolizidine scaffolds) [1]. The oxetane oxygen exerts a strong electron-withdrawing inductive effect through two bonds, reducing amine basicity by an estimated 7–8 log units. This class-level effect is consistent with reports that oxetane incorporation can reduce the pKa of adjacent amines by 2–3 units relative to non-oxetane analogues [2].

Physicochemical Properties Amine Basicity ADME Optimization

Enhanced Three-Dimensional Character: Oxetane-Fused Pyrrolizine Locks Non-Planar Conformation vs. Flat Pyrrolizine Scaffolds

The fused oxetane ring in 2,3-dihydrooxeto[2,3-a]pyrrolizine enforces a puckered tricyclic geometry with the oxetane oxygen projecting out of the pyrrolizine plane, as evidenced by the IUPAC name 3-oxa-7-azatricyclo[5.3.0.0²,⁵]deca-1(10),2(5),8-triene [1]. The unsubstituted 2,3-dihydro-1H-pyrrolizine is essentially planar aside from the saturated ethylene bridge. This enforced three-dimensionality increases the fraction of sp³-hybridized carbons (Fsp³) and introduces a stereogenic element absent in planar pyrrolizine cores. In drug discovery, compounds with higher three-dimensionality (Fsp³ ≥ 0.45) have been correlated with reduced clinical attrition rates compared to flat aromatic compounds (Fsp³ < 0.30), with higher selectivity profiles attributed to distinct conformational preferences [2].

Conformational Analysis Scaffold Diversity Drug-Likeness

Rotatable Bond Constraint: Zero Rotatable Bonds in Parent Scaffold Maximizes Conformational Pre-organization vs. Substituted Pyrrolizines

2,3-Dihydrooxeto[2,3-a]pyrrolizine has zero rotatable bonds (PubChem computed count = 0), reflecting its fully rigid tricyclic architecture [1]. By comparison, common substituted pyrrolizine building blocks such as 5-acetyl-2,3-dihydro-1H-pyrrolizine (CAS 55041-85-5) possess 1–2 rotatable bonds due to exocyclic substituents [2]. The complete absence of rotatable bonds maximizes conformational pre-organization, which in fragment-based drug discovery translates to higher ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom is considered favorable) upon elaboration because less conformational entropy is lost upon target binding [3].

Ligand Efficiency Conformational Pre-organization Fragment-Based Drug Discovery

2,3-Dihydrooxeto[2,3-a]pyrrolizine 115187-04-7 – Recommended Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS or Intracellular Proteins

With a TPSA of 14.2 Ų, zero rotatable bonds, and non-basic character (pKa −1.52), this scaffold is ideally suited for inclusion in fragment libraries designed for targets requiring passive membrane permeability, such as CNS receptors or intracellular enzymes. The oxetane oxygen provides a hydrogen bond acceptor without introducing basicity or metabolic liability, enabling fragments built on this core to achieve favorable ligand efficiency metrics upon elaboration [1].

Oxetane-Containing Bioisostere Exploration for Carbonyl or gem-Dimethyl Replacement

The fused oxetane ring in this scaffold serves as a conformationally locked bioisostere of a carbonyl group. Medicinal chemistry programs seeking to replace metabolically labile carbonyls or gem-dimethyl groups with a polar, metabolically stable oxetane can use this compound as a core scaffold. The three-dimensional puckered geometry (Fsp³ = 0.375) provides distinct conformational sampling compared to planar aryl cores, which may translate into improved selectivity profiles [1][2].

Scaffold-Hopping Starting Point for Pyrrolizine-Based Anti-Inflammatory or Anticancer Lead Optimization

Given the established anti-inflammatory activity of pyrrolizine derivatives such as ketorolac, this oxetane-fused variant offers a structurally differentiated scaffold for scaffold-hopping campaigns. The reduced basicity and enhanced three-dimensionality may address common pyrrolizine liabilities including hERG binding and metabolic N-dealkylation, while maintaining the core bicyclic architecture required for COX or kinase target engagement [2][3].

Synthetic Building Block for Conformationally Constrained Peptidomimetics

The fully rigid tricyclic system (zero rotatable bonds) and the presence of an oxetane oxygen capable of engaging in hydrogen bonding make this scaffold valuable for constructing conformationally constrained peptidomimetics. The non-basic nitrogen ensures compatibility with solid-phase peptide synthesis conditions where basic amines can cause premature Fmoc deprotection, a known challenge in oxetane-containing peptide nucleic acid (PNA) synthesis [1].

Quote Request

Request a Quote for 2,3-Dihydrooxeto[2,3-a]pyrrolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.